

Application of Ferroin Indicator in Cerate Titrimetry: Application Notes and Protocols

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Compound of Interest

Compound Name: Iron;1,10-phenanthroline

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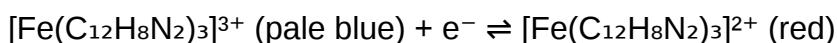
Principle and Overview

Cerate titrimetry, also known as cerimetry, is a robust and versatile quantitative analytical technique based on a redox (oxidation-reduction) reaction.^[1] It employs a standardized solution of a cerium(IV) salt, typically ceric sulfate or ceric ammonium sulfate, as a strong oxidizing titrant.^{[1][2][3]} The endpoint of the titration is visually determined using a redox indicator, with ferroin being one of the most widely used and effective choices.^{[1][4]}

Ferroin is a complex of 1,10-phenanthroline with ferrous iron (Fe^{2+}).^{[4][5]} Its function as a redox indicator is based on the reversible oxidation of the iron center from the ferrous (Fe^{2+}) state to the ferric (Fe^{3+}) state. This transition is accompanied by a sharp and distinct color change, providing a clear indication of the titration's endpoint.

- Reduced Form (Ferroin): The $\text{Fe}(\text{II})$ -phenanthroline complex has an intense red color.^{[5][6]}
- Oxidized Form (Ferriin): The $\text{Fe}(\text{III})$ -phenanthroline complex has a pale blue color.^{[5][6]}

The overall reaction for the indicator is:



During a cerate titration of a reducing analyte, the ferroin indicator remains in its reduced, red form. Once the analyte is completely oxidized by the Ce^{4+} titrant, the first slight excess of Ce^{4+}

oxidizes the ferroin indicator to its blue form, signaling the endpoint.[\[1\]](#) This color change occurs at a specific electrode potential, making it a reliable method for various analytical determinations.[\[5\]](#)

Data Presentation: Reagents and Properties

The following tables summarize the key quantitative data for the reagents involved in cerate titrimetry using a ferroin indicator.

Table 1: Properties of Ferroin Indicator

Property	Value
Chemical Name	Tris(1,10-phenanthroline)iron(II) sulfate
Color (Reduced Form)	Red
Color (Oxidized Form)	Pale Blue
Transition Potential	~ +1.06 V in 1 M H ₂ SO ₄
Typical Concentration	0.025 M aqueous solution

Table 2: Ceric Ammonium Sulfate Titrant

Property	Value
Chemical Formula	(NH ₄) ₄ Ce(SO ₄) ₄ ·2H ₂ O
Molar Mass	632.55 g/mol
Standard Concentration	0.1 M
Solvent	Dilute Sulfuric Acid

Experimental Protocols

Preparation of Reagents

3.1.1 0.1 M Ceric Ammonium Sulfate Solution

- Weigh approximately 65 g of ceric ammonium sulfate.[7]
- In a beaker, add the ceric ammonium sulfate to a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water.[3][7]
- Gently heat the mixture to aid dissolution.[3][7]
- After the solid has dissolved, allow the solution to cool to room temperature.
- If the solution is turbid, filter it.[3][7]
- Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.[3][7]
- Mix the solution thoroughly. This solution must be standardized before use.

3.1.2 Ferroin Indicator Solution (0.025 M)

- Weigh 0.7 g of ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$).[8]
- Weigh 1.5 g of 1,10-phenanthroline monohydrate.[8]
- Dissolve both solids in 70 mL of deionized water in a 100 mL volumetric flask.[8]
- Once dissolved, dilute the solution to the 100 mL mark with deionized water and mix well.[5][8]

Standardization of 0.1 M Ceric Ammonium Sulfate

This protocol uses arsenic trioxide (As_2O_3) as a primary standard.

- Accurately weigh about 0.2 g of arsenic trioxide that has been previously dried at 105°C for one hour.[7][9]
- Transfer the arsenic trioxide to a 500 mL conical flask.
- Add 25 mL of an 8.0% w/v sodium hydroxide solution and swirl to dissolve the solid.[7][9]
- Add 100 mL of deionized water and mix.

- Carefully add 30 mL of dilute sulfuric acid.[7][9]
- Add 0.15 mL of osmic acid solution (as a catalyst) and 2-3 drops of ferroin indicator solution. [7][9]
- Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink/red to a very pale blue.[7][9]
- Record the volume of the titrant used.
- Calculate the exact molarity of the ceric ammonium sulfate solution using the following formula:

Molarity (M) = (mass of As_2O_3 in g) / (Volume of Ce(IV) in L \times 0.04946 g/meq)

Note: 1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As_2O_3 .[7][9]

Application Protocol: Determination of Iron in Ferrous Sulfate Tablets

This protocol is suitable for the quality control analysis of pharmaceutical products.[10]

- Weigh and finely crush a representative number of ferrous sulfate tablets to obtain a homogenous powder.
- Accurately weigh approximately 0.4 g of the powdered tablet and record the weight.[10]
- Quantitatively transfer the powder to a conical flask using 15 mL of 5 M sulfuric acid.[10]
- Add 2-3 drops of ferroin indicator, swirl the flask, and allow it to stand for five minutes.[10]
- Titrate the sample with standardized 0.1 M cerium sulfate solution.
- The endpoint is reached when the color changes from red to a pale blue or milky yellow.[10]
- Allow the flask to stand for five minutes. If the red color returns, continue to titrate dropwise until the pale blue color persists.[10]

- Record the total volume of the titrant used.
- Calculate the amount of ferrous sulfate in the sample:

Each 1 cm³ of 0.1 M ceric sulfate is equivalent to 0.01519 g of FeSO₄.[\[10\]](#)

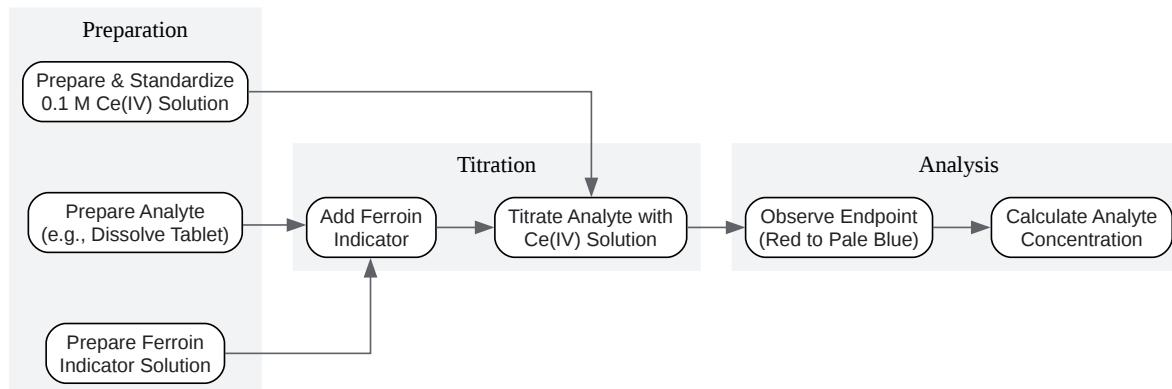
Application Protocol: Determination of Hydrogen Peroxide

This procedure is applicable for characterizing 1-30% hydrogen peroxide solutions.[\[11\]](#)

- Measure 150 mL of sulfuric acid (1:19 dilution) into a 500 mL conical flask.[\[11\]](#)
- Add sufficient crushed ice to maintain a low temperature during the titration.
- Add 2-3 drops of ferroin indicator.[\[11\]](#)
- Accurately weigh a suitable mass of the hydrogen peroxide sample (e.g., for 3% H₂O₂, use approximately 2.5 g).
- Add the weighed sample to the cold, acidified solution in the conical flask and mix.[\[11\]](#)
- Titrate with standardized 0.1 N ceric sulfate until a stable blue endpoint is achieved.[\[11\]](#)
- Record the volume of titrant used.
- Calculate the percentage of hydrogen peroxide.

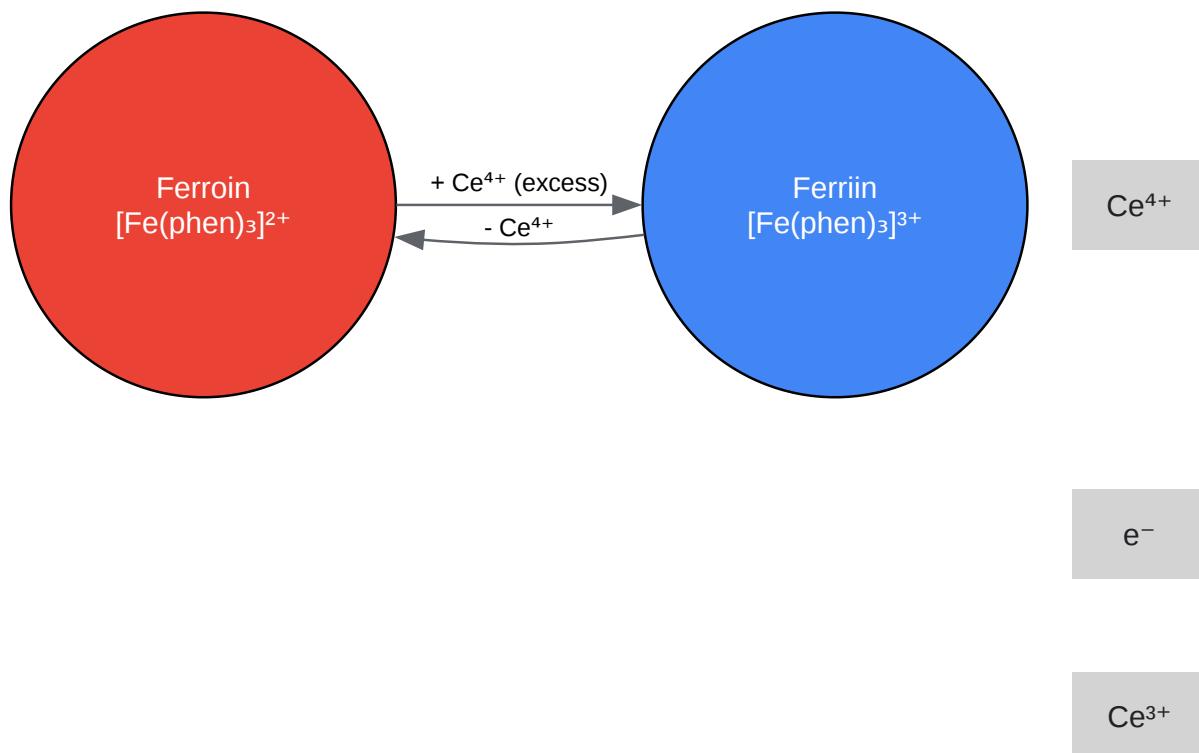
Visualizations

The following diagrams illustrate the key processes in the application of ferroin in cerate titrimetry.



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Caption: Workflow for cerate titrimetry using ferroin indicator.



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Caption: Redox mechanism of the ferroin indicator.

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